molecular formula C12H23N3O2 B13198109 Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

Cat. No.: B13198109
M. Wt: 241.33 g/mol
InChI Key: KJFSMKNIMGVVDQ-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CAS: 2165519-97-9) is a bicyclic heterocyclic compound featuring a fused pyrrolidine-piperazine scaffold. Its molecular formula is C₁₂H₂₃N₃O₂, with a molecular weight of 241.33 g/mol . The tert-butyloxycarbonyl (Boc) group at the 2-position serves as a protective group for the secondary amine, enhancing solubility and stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system disorders and protease inhibitors .

The stereochemistry of the amino group at the 7-position ((7R,8aR)-configuration) is critical for its biological activity, as evidenced by its role in chiral drug development . Its synthetic utility is further highlighted by its commercial availability (e.g., BH69261) for research purposes .

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 7-amino-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-5-4-14-7-9(13)6-10(14)8-15/h9-10H,4-8,13H2,1-3H3

InChI Key

KJFSMKNIMGVVDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)N

Origin of Product

United States

Preparation Methods

Cyclization of Piperazine Precursors

A common synthetic strategy starts from appropriately substituted piperazine derivatives, which undergo intramolecular cyclization to form the octahydropyrrolo[1,2-a]piperazine core. This involves:

  • Using piperazine-1-carboxylate derivatives protected with tert-butyl carbamate groups.
  • Introduction of amino substituents at the 7-position via nucleophilic substitution or reductive amination.
  • Cyclization under controlled temperature and solvent conditions to form the fused bicyclic system.

Reductive Amination and Protection Steps

Reductive amination is frequently employed to install the 7-amino substituent. Typical reagents include sodium triacetoxyborohydride or lithium aluminium hydride under inert atmospheres in solvents like dichloromethane or tetrahydrofuran. The tert-butyl carbamate group (Boc) is introduced or retained to protect the nitrogen during these transformations.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reduction of Boc-protected piperazine derivative Lithium aluminium hydride in tetrahydrofuran, -40 to 20°C, 1-4 hours >100% (over-reduction possible) Careful quenching required; intermediate isolated as tert-butyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate
Reductive amination Sodium triacetoxyborohydride in dichloromethane, 16 h ~76% Reaction under nitrogen; purification by HPLC yields target compound with high purity
Acylation for carbamate formation Triethylamine, tetrahydrofuran, room temperature, 20 min 89% Efficient coupling with sulfonyl chlorides or benzoyl chlorides; mild conditions preserve Boc group

These data reflect optimized laboratory protocols for the synthesis of related piperazine derivatives and can be adapted to the target compound synthesis with appropriate modifications.

A plausible synthetic sequence based on literature and analogues is as follows:

  • Starting Material : tert-butyl piperazine-1-carboxylate (Boc-piperazine).
  • Functionalization : Introduction of a hydroxymethyl group at the 2-position via selective reduction of a corresponding ester or halide precursor using lithium aluminium hydride.
  • Cyclization : Intramolecular nucleophilic substitution to form the octahydropyrrolo[1,2-a]piperazine ring system.
  • Amination : Reductive amination at the 7-position using sodium triacetoxyborohydride and an appropriate aldehyde or ketone precursor.
  • Purification : Chromatographic techniques (e.g., flash column chromatography, HPLC) to isolate the pure tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate.
Compound Name Molecular Formula Key Functional Group Synthesis Highlights
This compound C12H23N3O2 Primary amine, Boc-protected carboxylate Cyclization of Boc-piperazine derivatives, reductive amination
tert-butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate Similar Hydroxy substituent Similar cyclization, hydroxylation at 7-position
tert-butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate Similar Ketone substituent Oxidation of hydroxy derivatives post-cyclization

This comparison underscores the versatility of the synthetic route, allowing functional group modifications at the 7-position for diverse pharmacological applications.

  • Yield Optimization : Use of sodium triacetoxyborohydride for reductive amination provides higher selectivity and yields compared to lithium aluminium hydride reduction, which can lead to over-reduction.
  • Reaction Conditions : Mild temperatures (0–25°C) and inert atmosphere conditions improve product purity and prevent side reactions.
  • Purification : High-performance liquid chromatography (HPLC) is preferred for final purification to achieve pharmaceutical-grade purity.
  • Scalability : The synthetic routes have been adapted for gram-scale synthesis with consistent yields, indicating potential for larger-scale production in research settings.

The preparation of this compound is achieved through a combination of Boc-protected piperazine precursor functionalization, cyclization to form the fused bicyclic ring, and selective reductive amination to install the amino group. The use of lithium aluminium hydride and sodium triacetoxyborohydride under controlled conditions, followed by chromatographic purification, provides an efficient and reliable synthetic route. Optimization of reaction parameters such as temperature, solvent, and reagent equivalents is critical to maximize yield and purity. This compound’s synthetic accessibility supports its ongoing use in medicinal chemistry research, particularly in neurological drug discovery.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Drug Discovery: The compound serves as a building block for the development of new drugs with potential therapeutic effects.

    Biological Studies: It is used in biological research to study the effects of piperazine derivatives on various biological pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate are best contextualized against analogous derivatives. Below is a comparative analysis:

Structural Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences
Tert-butyl 7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate -OH at position 7 C₁₂H₂₂N₂O₃ 242.32 Hydroxyl group replaces amino group, altering hydrogen-bonding and reactivity .
Tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Bromo-imidazo-pyrazine core C₁₂H₁₇BrN₄O₂ 329.20 Imidazo-pyrazine ring replaces pyrrolo-piperazine; bromo substituent enhances electrophilicity .
Tert-butyl 4-((5-oxo-1,2-dihydropyrrolo[1,2-a]quinazolin-3(5H)-ylidene)methyl)piperazine-1-carboxylate Quinazolinone-pyrrolo hybrid C₂₁H₂₅N₅O₃ 395.46 Extended aromatic system (quinazolinone) increases planarity and π-π stacking potential .
Tert-butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate Sulfonamide group at position 4 C₁₅H₂₁N₃O₆S 371.41 Sulfonamide introduces strong electron-withdrawing effects, altering acidity .

Key Research Findings

  • Synthetic Efficiency : The target compound is synthesized via Boc protection of the piperazine ring, achieving a 58% yield under mild conditions (e.g., CH₂Cl₂/MeOH) .
  • Chiral Resolution : Enantiomeric purity ((7R,8aR)-configuration) is critical for binding to G-protein-coupled receptors (GPCRs), as demonstrated in spirocyclic derivatives .
  • Thermodynamic Stability : Hydrogen-bonding networks in the pyrrolo-piperazine core contribute to its stability in solid-state crystallography, as analyzed via graph-set methodology .

Biological Activity

Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CAS No. 1204603-42-8) is a heterocyclic compound with significant implications in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.32 g/mol
  • CAS Number : 1204603-42-8
  • Purity : Typically ≥97% in commercial preparations

This compound exhibits biological activity primarily through its interactions with various biological targets. The compound has been studied for its potential as a calcium channel blocker and its role in modulating neurotransmitter systems.

Calcium Channel Blockade

Research indicates that derivatives of octahydropyrrolo compounds can act as calcium channel blockers, which are crucial in managing conditions like hypertension and neuropathic pain. These compounds may inhibit T-type calcium channels, which are implicated in various physiological processes including pain perception and neuronal excitability .

Antimicrobial Properties

Studies have demonstrated that related compounds can enhance the efficacy of antibiotics against multidrug-resistant bacteria by inhibiting efflux pumps like AcrAB-TolC in Escherichia coli. While this compound itself may not exhibit intrinsic antibacterial activity, it could potentially potentiate the effects of existing antibiotics .

Neuropharmacological Effects

The compound's structural attributes suggest potential interactions with neurotransmitter receptors. For instance, it may influence dopamine pathways, which are critical in treating psychiatric disorders. Preliminary studies on similar piperazine derivatives indicate their capacity to act as antagonists at dopamine D3 receptors, suggesting a role in developing antipsychotic therapies .

In Vitro Studies

  • Antibiotic Potentiation : A study evaluated the effects of pyridylpiperazine derivatives on antibiotic activity against resistant E. coli strains. The findings indicated that these compounds could significantly enhance the potency of antibiotics by inhibiting bacterial efflux mechanisms .
  • Neurotransmitter Interaction : Research exploring the interaction of piperazine derivatives with dopamine receptors revealed that specific modifications could lead to increased affinity and selectivity for D3 receptors, highlighting their potential as antipsychotic agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotentiates antibiotic efficacy against MDR E. coli
Calcium Channel BlockadePotential inhibitor of T-type calcium channels
NeuropharmacologicalModulates dopamine D3 receptor activity

Q & A

Q. What are the common synthetic routes for tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies and coupling reactions. Key steps include:

  • Protection of amines : Use of tert-butyl carbamate (Boc) groups to protect reactive amines, as seen in Pd-catalyzed coupling reactions under inert atmospheres (N₂) .
  • Catalytic systems : Pd(OAc)₂ with XPhos ligand in dioxane, coupled with Cs₂CO₃ as a base, enables efficient cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes Boc groups without degrading the pyrrolo-piperazine core .

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance catalyst stability.
  • Temperature : Reactions often proceed at 80–100°C for 12–24 hours to maximize yield .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, DCM, RT, 2h85–90%
Coupling ReactionPd(OAc)₂, XPhos, Cs₂CO₃, dioxane, 100°C60–75%
DeprotectionTFA/DCM, RT, 2h>90%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₶ resolve the octahydro-pyrrolo-piperazine scaffold. Key signals include:
    • Boc tert-butyl group: δ ~1.4 ppm (singlet, 9H).
    • Piperazine NH: δ ~3.2 ppm (broad, exchangeable) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₄N₃O₂: 278.1864) .
  • X-ray Crystallography : SHELX suite (SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. WinGX/ORTEP visualizes anisotropic displacement ellipsoids .

Q. Critical Considerations :

  • Crystallization : Slow evaporation from DCM/hexane mixtures produces diffraction-quality crystals.
  • Disorder Handling : SHELXL restraints mitigate positional disorder in flexible pyrrolidine rings .

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed for this compound?

Methodological Answer:

  • Data Collection : Use low-temperature (100 K) datasets to reduce thermal motion artifacts.
  • Refinement Strategies :
    • Twinning : SHELXL’s TWIN and BASF commands model twin domains .
    • Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) maps intermolecular interactions influencing packing .

Case Study :
In related spiro-piperazine systems, hydrogen-bonded dimers (R₂²(8) motifs) stabilize crystal lattices, guiding disorder resolution .

Advanced Research Questions

Q. How can regioselective functionalization of the 7-amino group be achieved amid competing reactive sites?

Methodological Answer:

  • Protection Strategy : Boc groups block the piperazine nitrogen, leaving the 7-amino group free for functionalization (e.g., acylation or sulfonylation) .
  • Directing Groups : Electron-withdrawing substituents (e.g., nitro) on adjacent rings can direct electrophilic attacks to the 7-position .

Example :
Pd-catalyzed coupling with aryl halides selectively modifies the 7-amino group without disrupting the Boc-protected core .

Q. How to resolve contradictions in reported reaction yields (e.g., 27% vs. 94%) for similar intermediates?

Methodological Answer: Root Causes :

  • Purification Methods : Column chromatography (Si-Trisamine) vs. recrystallization (DCM/hexane) impacts recovery .
  • Side Reactions : Residual moisture or oxygen degrades Pd catalysts, reducing efficiency .

Q. Troubleshooting :

  • Catalyst Optimization : Use rigorously anhydrous solvents and degas via freeze-pump-thaw cycles.
  • Additives : Molecular sieves (3Å) scavenge trace water in coupling reactions .

Q. What computational methods predict hydrogen-bonding patterns and conformational flexibility?

Methodological Answer:

  • DFT Calculations : Gaussian09 optimizes ground-state geometries (B3LYP/6-31G* level) to model intramolecular H-bonds .
  • Molecular Dynamics (MD) : AMBER simulations assess solvent effects on pyrrolo-piperazine ring puckering .

Application :
MD trajectories reveal that the Boc group stabilizes a chair-like piperazine conformation, reducing entropy-driven disorder .

Q. How to address crystallographic disorder in the octahydro-pyrrolo-piperazine core?

Methodological Answer:

  • Restraints in SHELXL : Apply SIMU, DELU, and ISOR commands to model anisotropic displacement parameters for overlapping atoms .
  • Twinned Refinement : For multi-domain crystals, refine twin laws (e.g., 180° rotation about the c-axis) using HKLF5 format data .

Case Study :
In tert-butyl spiro-compounds, partial occupancy models resolve disorder in the pyrrolidine ring, validated by residual density maps .

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